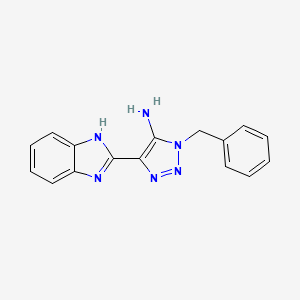
4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE is a heterocyclic compound that combines the structural features of benzimidazole and triazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of Triazole Ring:
Coupling of Benzimidazole and Triazole: The final step involves the coupling of the benzimidazole core with the triazole ring, often using a benzylamine derivative as a linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.
Pathways Involved: It can interfere with signaling pathways that regulate cell growth, leading to apoptosis or cell cycle arrest in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 2-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-phenol
Uniqueness
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE is unique due to its combined benzimidazole and triazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its potential as a versatile scaffold for drug development.
Propiedades
Fórmula molecular |
C16H14N6 |
|---|---|
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
5-(1H-benzimidazol-2-yl)-3-benzyltriazol-4-amine |
InChI |
InChI=1S/C16H14N6/c17-15-14(16-18-12-8-4-5-9-13(12)19-16)20-21-22(15)10-11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,19) |
Clave InChI |
ZVQBGUWAUCQXOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C(N=N2)C3=NC4=CC=CC=C4N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10900369.png)
![2-iodo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B10900381.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10900388.png)
![5-(difluoromethyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10900391.png)
![{4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B10900398.png)
![(3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-yl-methanone](/img/structure/B10900405.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-chloro-2-methylphenyl)amino]butanehydrazide](/img/structure/B10900412.png)
![1-Butyl-N~4~-isobutyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10900416.png)
![4-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10900417.png)


![2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10900426.png)
![[2-Ethoxy-6-iodo-4-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-yliden}methyl)phenoxy]methyl cyanide](/img/structure/B10900435.png)
![2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10900436.png)
